(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(2H-13-BENZODIOXOL-5-YL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDE
Overview
Description
The compound (2Z)-N-[2-(1H-13-benzodiazol-2-yl)ethyl]-3-(2H-13-benzodioxol-5-yl)-2-[(furan-2-yl)formamido]prop-2-enamide is a complex organic molecule featuring multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[2-(1H-13-benzodiazol-2-yl)ethyl]-3-(2H-13-benzodioxol-5-yl)-2-[(furan-2-yl)formamido]prop-2-enamide typically involves multi-step organic reactions. The starting materials often include benzodiazole, benzodioxole, and furan derivatives. The synthetic route may involve:
Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with formic acid.
Formation of the Benzodioxole Moiety: This involves the cyclization of catechol with formaldehyde.
Coupling Reactions: The benzodiazole and benzodioxole intermediates are then coupled with a furan derivative through amide bond formation, often using reagents like carbodiimides (e.g., EDCI) and catalysts (e.g., DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can occur at the amide bond, potentially leading to the formation of amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodiazole and benzodioxole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃) in the presence of a catalyst.
Major Products
Oxidation: Formation of furanones and other oxidized derivatives.
Reduction: Formation of amines and reduced aromatic rings.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as
Properties
IUPAC Name |
N-[(Z)-3-[2-(1H-benzimidazol-2-yl)ethylamino]-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5/c29-23(25-10-9-22-26-16-4-1-2-5-17(16)27-22)18(28-24(30)20-6-3-11-31-20)12-15-7-8-19-21(13-15)33-14-32-19/h1-8,11-13H,9-10,14H2,(H,25,29)(H,26,27)(H,28,30)/b18-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDYNQYLAKXDHL-PDGQHHTCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCCC3=NC4=CC=CC=C4N3)NC(=O)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(/C(=O)NCCC3=NC4=CC=CC=C4N3)\NC(=O)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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